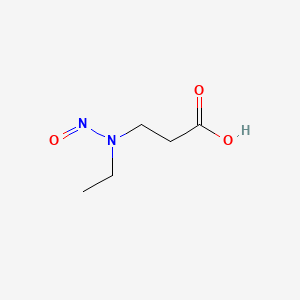![molecular formula C15H19BrFNO4 B13499503 methyl (2S)-3-(4-bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13499503.png)
methyl (2S)-3-(4-bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S)-3-(4-bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate is a synthetic organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a bromine and fluorine-substituted phenyl ring, a tert-butoxycarbonyl (Boc) protected amino group, and a methyl ester group. Such compounds are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and utility as intermediates in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-3-(4-bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluoroaniline and (S)-2-amino-3-hydroxypropanoic acid.
Protection of Amino Group: The amino group of (S)-2-amino-3-hydroxypropanoic acid is protected using tert-butoxycarbonyl (Boc) anhydride to form the Boc-protected amino acid.
Coupling Reaction: The Boc-protected amino acid is then coupled with 4-bromo-2-fluoroaniline using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Esterification: The resulting intermediate is esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2S)-3-(4-bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid in dioxane.
Ester Hydrolysis: Sodium hydroxide (NaOH) in water or methanol.
Major Products Formed
Substitution Reactions: Products with different substituents on the phenyl ring.
Deprotection Reactions: The free amine derivative.
Ester Hydrolysis: The corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a tool for studying enzyme-substrate interactions and protein-ligand binding.
Medicine: Potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Use in the production of fine chemicals and as a building block for agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of methyl (2S)-3-(4-bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate would depend on its specific biological target. Generally, such compounds may act by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes.
Receptor Interaction: Binding to receptors and altering their signaling pathways.
Protein-Ligand Interactions: Modulating protein-protein interactions or stabilizing specific protein conformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (2S)-3-(4-chloro-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate
- Methyl (2S)-3-(4-bromo-2-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate
Uniqueness
Methyl (2S)-3-(4-bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate is unique due to the specific combination of bromine and fluorine substituents on the phenyl ring, which can influence its reactivity and biological activity. The presence of the Boc protecting group also allows for selective deprotection and further functionalization.
Eigenschaften
Molekularformel |
C15H19BrFNO4 |
|---|---|
Molekulargewicht |
376.22 g/mol |
IUPAC-Name |
methyl (2S)-3-(4-bromo-2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C15H19BrFNO4/c1-15(2,3)22-14(20)18-12(13(19)21-4)7-9-5-6-10(16)8-11(9)17/h5-6,8,12H,7H2,1-4H3,(H,18,20)/t12-/m0/s1 |
InChI-Schlüssel |
BYZBTTALNVKTRD-LBPRGKRZSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=C(C=C(C=C1)Br)F)C(=O)OC |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)Br)F)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


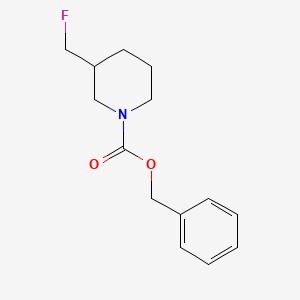

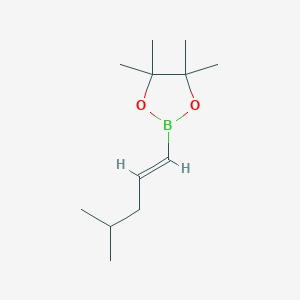
![rac-(1R,5S)-2-methoxy-8-oxa-3-azabicyclo[3.2.1]oct-2-ene](/img/structure/B13499430.png)
![2,3,6,7,8,12b-hexahydro-Pyrazino[2,1-a][2]benzazepin-4(1H)-one](/img/structure/B13499432.png)
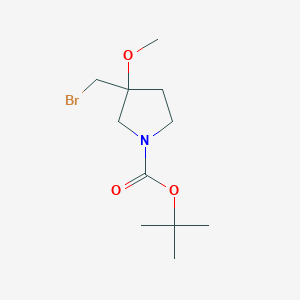
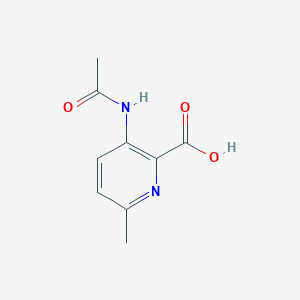


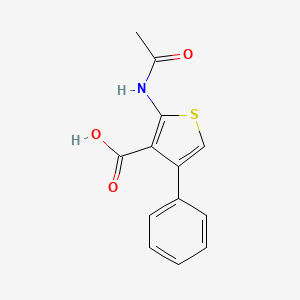
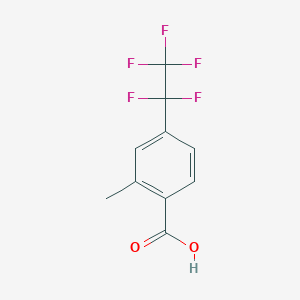
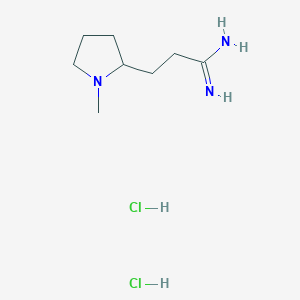
![2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-(thiophen-3-yl)acetamide dihydrochloride](/img/structure/B13499496.png)
